6-Tritylsulfanylhexan-1-ol
Overview
Description
6-Tritylsulfanylhexan-1-ol is an organic compound with the molecular formula C25H26OS It is characterized by the presence of a trityl (triphenylmethyl) group attached to a sulfanyl (thiol) group, which is further connected to a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tritylsulfanylhexan-1-ol typically involves the following steps:
Formation of Tritylthiol: Trityl chloride (triphenylmethyl chloride) is reacted with thiourea to form tritylthiol.
Alkylation: The tritylthiol is then alkylated with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the alkyl halide, resulting in the formation of this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetone or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Tritylsulfanylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Thionyl chloride, pyridine as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hexane derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
6-Tritylsulfanylhexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-Tritylsulfanylhexan-1-ol is primarily based on its functional groups. The sulfanyl group can participate in redox reactions, acting as a nucleophile or an electrophile depending on the reaction conditions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The trityl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptohexan-1-ol: Similar structure but lacks the trityl group, making it less sterically hindered.
6-Tritylsulfanylhexane: Similar structure but lacks the hydroxyl group, affecting its solubility and hydrogen bonding capability.
Tritylthiol: Contains the trityl and sulfanyl groups but lacks the hexanol chain, resulting in different reactivity and applications.
Uniqueness
6-Tritylsulfanylhexan-1-ol is unique due to the combination of the trityl, sulfanyl, and hexanol groups. This combination provides a balance of steric hindrance, nucleophilicity, and hydrogen bonding capability, making it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
6-tritylsulfanylhexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28OS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCMHJKLQHCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373037 | |
Record name | 6-tritylsulfanylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100360-57-4 | |
Record name | 6-tritylsulfanylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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